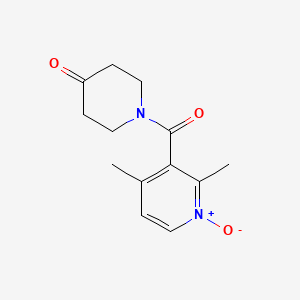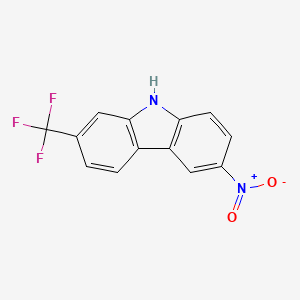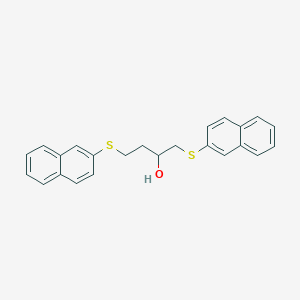![molecular formula C19H16O5S B12599713 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one CAS No. 915038-38-9](/img/structure/B12599713.png)
3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, such as a substituted phenylacetic acid, the furan ring can be formed through cyclization reactions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be added through sulfonation reactions using methanesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one.
Reduction: 3-(4-Hydroxyphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The acetyl and methanesulfonyl groups may play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Acetylphenyl)-4-phenylfuran-2(5H)-one: Lacks the methanesulfonyl group.
3-(4-Methanesulfonylphenyl)-4-phenylfuran-2(5H)-one: Lacks the acetyl group.
3-(4-Acetylphenyl)-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
The presence of both acetyl and methanesulfonyl groups in 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one makes it unique, as it combines the reactivity and properties of both functional groups. This dual functionality can be advantageous in various chemical and biological applications.
Propriétés
Numéro CAS |
915038-38-9 |
|---|---|
Formule moléculaire |
C19H16O5S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-(4-acetylphenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C19H16O5S/c1-12(20)13-3-5-15(6-4-13)18-17(11-24-19(18)21)14-7-9-16(10-8-14)25(2,22)23/h3-10H,11H2,1-2H3 |
Clé InChI |
UVDNQWLLCWKBGD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol](/img/structure/B12599651.png)

![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)


